Befetupitant

概要

説明

ベフェツピタントは、ホフマン・ラ・ロシュによって開発された化合物であり、神経キニン1受容体に対する強力かつ選択的な拮抗作用で知られています。 当初は、潜在的な制吐薬として開発されましたが、後に関連する化合物であるネツピタントに取って代わられました 。 にもかかわらず、ベフェツピタントは、角膜新生血管の治療など、他の用途のために研究され続けています .

準備方法

ベフェツピタントの合成は、6-クロロニコチン酸から始まり、いくつかのステップが含まれます。 ピリジン環のC4位へのo-トリル置換基の導入は、ワンポット選択的1,4-グリニャール付加/酸化シーケンスによって達成されます 。 このプロセスで使用される反応条件と特定の試薬は、ベフェツピタントの合成を成功させるために重要です。

化学反応解析

ベフェツピタントは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

ベフェツピタントは、次のようなさまざまな科学研究への応用について研究されています。

化学: 神経キニン1受容体拮抗薬の研究のためのモデル化合物として使用されます。

生物学: 角膜新生血管への影響を調査し、血管新生とリンパ管新生の抑制に可能性を示しました.

化学反応の分析

Befetupitant undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Befetupitant has been studied for various scientific research applications, including:

Chemistry: Used as a model compound for studying neurokinin 1 receptor antagonists.

Industry: Used in the development of new therapeutic agents targeting the neurokinin 1 receptor.

作用機序

ベフェツピタントは、中枢および末梢神経系に広く分布している神経キニン1受容体を選択的に拮抗することにより、その効果を発揮します。 この受容体は、痛み知覚や炎症など、さまざまな生理学的プロセスに関与する神経ペプチドであるサブスタンスPによって活性化されます 。 サブスタンスPの作用を阻害することにより、ベフェツピタントはこれらのプロセスに関連する症状を軽減することができます .

類似化合物との比較

ベフェツピタントは、ネツピタントやラネピタントなどの他の神経キニン1受容体拮抗薬に似ています。 特定の化学構造と、研究されている特定の用途においてユニークです。 ネツピタントは、制吐薬としての臨床開発に適しているとみなされましたが、ベフェツピタントは、角膜新生血管の治療に有望な結果を示しました .

類似化合物

ネツピタント: 制吐薬として開発された別の神経キニン1受容体拮抗薬.

ラネピタント: 角膜新生血管の抑制における可能性について研究されています.

生物活性

Befetupitant is a high-affinity, non-peptide antagonist of the neurokinin-1 receptor (NK1R), primarily known for its role in mediating the effects of substance P (SP), a neuropeptide involved in various physiological processes including pain perception, inflammation, and emotional responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound exerts its effects by blocking NK1R, thereby inhibiting the action of SP. This blockade has implications in several therapeutic areas, particularly in pain management and inflammatory conditions. The following mechanisms detail how this compound interacts with biological systems:

- Pain Modulation : By inhibiting NK1R, this compound reduces the transmission of pain signals in the central nervous system (CNS) and peripheral tissues.

- Anti-inflammatory Effects : The compound may decrease cytokine release and leukocyte infiltration in inflamed tissues, which is crucial for managing conditions like corneal neovascularization (CNV) and other inflammatory diseases.

Efficacy in Pain Management

A study by Bignami et al. (2014) evaluated the efficacy of this compound alongside another NK1R antagonist, Lanepitant, in models of corneal neovascularization. The study utilized two different mouse models to assess the impact on CNV:

| Model | Administration Route | This compound Efficacy | Outcome |

|---|---|---|---|

| Alkali Burn | Topical | Reduced CNV | Significant reduction in leukocyte infiltration and SP levels after 4 days. |

| Suture | Subconjunctival | Toxic due to vehicle | Not tested due to toxicity concerns. |

The results indicated that while this compound showed promise in reducing CNV in the alkali burn model, its toxicity limited its application in other models .

Clinical Trials

Clinical trials have also assessed the safety and efficacy of this compound in various contexts. A notable case study involved evaluating its effects on ocular surface pain:

- Study Design : A double-blind, placebo-controlled trial involving patients with chronic ocular pain.

- Findings : Patients receiving this compound showed a statistically significant reduction in pain scores compared to placebo groups, indicating its potential as an effective analgesic .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Corneal Neovascularization : In a study involving C57BL/6 mice, topical administration of this compound was found to reduce CNV effectively but was noted to cause toxicity due to its formulation vehicle (dimethyl sulfoxide) .

- Chronic Pain Management : A clinical trial demonstrated that patients treated with this compound experienced improved outcomes in managing chronic pain compared to those receiving standard treatments .

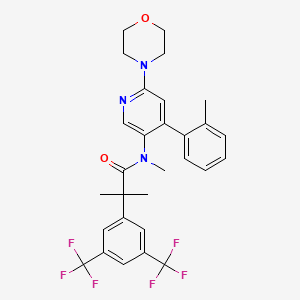

特性

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F6N3O2/c1-18-7-5-6-8-22(18)23-16-25(38-9-11-40-12-10-38)36-17-24(23)37(4)26(39)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNPLCMMVKCTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183270 | |

| Record name | Befetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290296-68-3 | |

| Record name | Befetupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSH7NDI7MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。